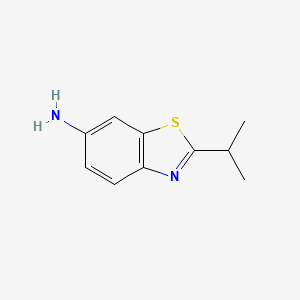

2-Isopropyl-benzothiazol-6-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-Isopropyl-benzothiazol-6-ylamine is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. This compound is of interest due to its potential pharmacological properties, particularly in the context of its analogues' ability to block excitatory amino acid-mediated neurotransmission, as seen in the case of riluzole, a drug known for its anticonvulsant activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including those with isopropyl groups, involves multistep reactions. For instance, novel substituted amidino-benzothiazoles with an isopropyl group have been prepared through a series of reactions resulting in hydrochloride salts . Additionally, benzothiazolamine-based bisthiourea precursors have been synthesized and further cyclized into bis methyl 2-[3-(benzothiazol-2-yl)-2-terephthaloyl-bis-4-oxo-thiazolidin-5-ylidene]acetates . These synthetic routes are crucial for the development of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been elucidated using various spectroscopic techniques, including IR, 1H, and 13C-NMR spectroscopy, as well as X-ray crystallography . The crystal structures of these compounds have been determined, revealing that they crystallize in the triclinic crystal system and form three-dimensional networks through intermolecular hydrogen bonds . The bond distances and angles are reported to be almost similar between different structures, with variations in the orientation of the isopropyl group with respect to the benzothiazole ring .

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives can be inferred from their synthesis and the functional groups present in their structure. The amidino and amino groups, for example, are reactive sites that can participate in further chemical transformations. The presence of these functional groups also suggests that these compounds can form hydrogen bonds, which is supported by the crystal structure analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, can be deduced from their molecular structure and the presence of specific substituents. The characterization of these compounds typically involves physical data, FT-IR, NMR, and elemental analysis . The presence of an isopropyl group can influence the lipophilicity of the molecule, which in turn can affect its pharmacokinetic properties. The crystallographic data provide insights into the solid-state properties, such as crystal packing and intermolecular interactions .

Wissenschaftliche Forschungsanwendungen

Modification of Biologically Active Compounds

A study synthesized new derivatives of the drug riluzole, modified with trifluoromethyl-containing heterocycles, to investigate their influence on neuronal NMDA receptors and the neurotransmitter glutamate's release and reuptake. This research highlights the potential of 2-Isopropyl-benzothiazol-6-ylamine derivatives in modifying the pharmacological properties of existing drugs to enhance their therapeutic efficacy Sokolov et al., 2017.

Tyrosine Kinase Inhibitors

Another application is found in the development of potent inhibitors of the VEGF-R2 tyrosine kinase for cancer therapy. Derivatives of this compound exhibited low nanomolar potency in inhibiting the VEGF-R2 kinase, suggesting their utility in antiangiogenic therapy, which is crucial for inhibiting tumor growth Baindur et al., 2005.

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives, including those related to this compound, have been explored as corrosion inhibitors for carbon steel in acidic environments. These compounds offer higher inhibition efficiencies and stability, suggesting their potential in extending the life of metal components in industrial systems Hu et al., 2016.

Structural Characterization and Biological Activity

Research into chromane-carboxylate derivatives containing the benzothiazole moiety, such as isopropyl(2R*,3S*,4S*)-4-(benzo[d]thiazol-2-ylamino)-2-hydroxy-2-ethylchromane-3-carboxylate, provides insights into the structural characteristics that contribute to biological activity. These studies can guide the design of new compounds with enhanced pharmacological properties Vrabel et al., 2018.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-propan-2-yl-1,3-benzothiazol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXYBXYFYWOVAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(S1)C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389863 |

Source

|

| Record name | 2-Isopropyl-benzothiazol-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42517-23-7 |

Source

|

| Record name | 2-Isopropyl-benzothiazol-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42517-23-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B1306209.png)

![2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306224.png)